5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole
Description
5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole is a partially saturated pyrrole derivative featuring a 3,5-dimethylphenyl substituent at the 5-position of the pyrroline ring. Compounds with the 3,5-dimethylphenyl moiety, such as N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, have demonstrated notable activity as photosynthesis inhibitors, highlighting the significance of substituent positioning and electronic effects . This article compares this compound with structurally similar compounds, focusing on substituent effects, biological activity, and synthetic methodologies.
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMXTZNNWVVPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Reactants : 3,5-Dimethylphenylmagnesium bromide or analogous organometallic reagents.
-
Solvent : Dichloromethane or tetrahydrofuran (THF).
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Catalyst : TFA (10% v/v).
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Yield : ~70–80% after purification via silica gel chromatography.
Mechanistic Insight : The reaction proceeds through conjugate addition of the organometallic reagent to the α,β-unsaturated ester, forming a dihydrofuran intermediate. Acidic treatment induces cyclodehydration, yielding the dihydropyrrole ring.
Multicomponent Cyclization Strategies
Recent advances utilize multicomponent reactions (MCRs) to streamline synthesis. A protocol combining phenylsulfonylacetonitrile , aldehydes, and glycine derivatives in benign solvents (e.g., diethyl carbonate) produces functionalized dihydropyrroles. For this compound, substituting the aldehyde component with 3,5-dimethylbenzaldehyde enables selective formation.
Key Parameters
| Parameter | Detail |
|---|---|
| Solvent | Diethyl carbonate or 2-methyl-THF |
| Temperature | 40–80°C |
| Catalyst | None (metal-free) |
| Reaction Time | 20–24 hours |
| Yield | 72–94% after crystallization |
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for pyrrole derivatives. A study demonstrated that cyanopyrrolines undergo microwave-induced dehydrogenation to form 2,4-disubstituted pyrroles. Adapting this method, this compound can be synthesized via controlled irradiation of a precursor.
Protocol Overview
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Precursor Synthesis : React 3,5-dimethylphenylacetonitrile with an α,β-unsaturated ketone under basic conditions.
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Microwave Cyclization : Irradiate the precursor at 180–230°C for 30 minutes.
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Purification : Column chromatography (hexane/ethyl acetate).
Data Table :
Benefits :
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and reproducibility. A common method involves continuous flow reactors to perform cyclization reactions at elevated pressures and temperatures.
Case Study: Pilot Plant Synthesis
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Reactors : Tubular flow reactors with Pd/C catalysts.
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Conditions : 120°C, 10 bar H₂ pressure.
Purification :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Cyclization | 70–80 | 90–95 | Moderate | Low |
| Multicomponent | 72–94 | >95 | High | Medium |
| Microwave | 79–85 | 98 | Low | High |
| Industrial Flow | >95 | >99 | High | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1.1. Acetylcholinesterase Inhibition
One of the prominent applications of 5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole derivatives is their potential as selective acetylcholinesterase inhibitors. Research has shown that derivatives of pyrrole can effectively inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications on the pyrrole ring can enhance inhibitory potency against AChE and butyrylcholinesterase (BChE) .
| Compound | AChE Inhibition (%) at 50 µM | IC50 (µM) |
|---|---|---|
| 4a | 85 | 12 |
| 4j | 78 | 15 |
1.2. Antiviral Properties
Another significant application is in the development of antiviral agents. Certain derivatives have shown promise as CCR5 antagonists, which could be beneficial in treating HIV infections by preventing the virus from entering host cells . This mechanism highlights the compound's potential in addressing immune system disorders and inflammatory diseases.
2.1. Synthesis of Novel Pyrrole Derivatives
The compound serves as a precursor for synthesizing various novel pyrrole derivatives through multi-component reactions. These reactions typically involve amines and aldehydes, leading to high-yield products that can be further modified for specific applications . The efficient synthesis methods developed for these derivatives showcase their utility in organic chemistry.
| Reaction Type | Key Reactants | Yield (%) |
|---|---|---|
| Multi-component reaction | Aldehyde + Amine + Ethyl Pyruvate | 85 |
| Acid-catalyzed synthesis | Amine + Ethyl Acetoacetate | 90 |
3.1. Conductive Polymers
Research indicates that pyrrole derivatives can be utilized in the fabrication of conductive polymers. These materials are essential in electronic applications due to their electrical conductivity and stability . The incorporation of this compound into polymer matrices enhances their mechanical properties and conductivity.
Case Study 1: Alzheimer's Disease Research
In a study aimed at developing new AChE inhibitors, researchers synthesized a series of pyrrole derivatives based on the structure of this compound. The results demonstrated that specific substitutions on the pyrrole ring significantly improved inhibition rates compared to existing drugs, suggesting a pathway for new therapeutic agents .
Case Study 2: Antiviral Drug Development
A series of experiments focused on the antiviral properties of pyrrole derivatives were conducted to evaluate their efficacy against HIV. The results indicated that certain compounds exhibited strong CCR5 antagonism, paving the way for potential new treatments for HIV-related conditions .
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
This carboxamide derivative exhibited potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), attributed to the electron-withdrawing nature of the carboxamide group and the lipophilicity imparted by the 3,5-dimethylphenyl substituent . The meta-dimethyl arrangement enhances steric and electronic compatibility with target sites in photosystem II.
Pyrrol-2-one Derivatives (e.g., 8p, 15m)
Pyrrol-2-ones like 5-hydroxy-3,5-bis(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (8p) and 5-(4-chlorophenyl)-3-phenyl-pyrrol-2-one (15m) demonstrate how aryl substituents influence physical properties. For instance, methoxy groups reduce melting points (141–143°C for 8p) compared to chlorinated analogs (209–212°C for 15m), reflecting differences in intermolecular interactions .
3,5-Dimethyl-2-phenylpyrrole
This fully unsaturated pyrrole derivative (LogP = 3.30) shares the 3,5-dimethylphenyl group with the target compound.
Melting Points and Lipophilicity
| Compound | Substituents | Melting Point (°C) | LogP | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(3,5-Dimethylphenyl)-carboxamide | 3,5-dimethyl | - | - | - | [1] |
| 5-(4-Methoxyphenyl)-pyrrol-2-one (8p) | 4-methoxy | 141.2–143.1 | - | 64 | [2] |
| 15m (Chlorophenyl-pyrrol-2-one) | 4-chloro | 209.0–211.9 | - | 46 | [3] |
| 3,5-Dimethyl-2-phenylpyrrole | 3,5-dimethyl | - | 3.30 | - | [5] |
Electron-withdrawing groups (e.g., Cl in 15m) increase melting points due to stronger dipole interactions, whereas methoxy groups (8p) lower them .
Biological Activity
5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a 3,5-dimethylphenyl group. This unique structure may influence its lipophilicity and biological activity.
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Pyrrole ring with dimethyl substitution | Potential for enhanced biological activity |
1. Anticancer Properties
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, certain analogs have shown promise in inhibiting cancer cell proliferation. A study demonstrated that this compound derivatives effectively reduced the viability of various cancer cell lines, including HeLa cells.
- Case Study : In vitro assays revealed that the compound inhibited cell growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
2. Antimicrobial Effects
The antimicrobial activity of this compound has also been investigated. Certain derivatives have been found to exhibit significant antibacterial and antifungal activities.
- Research Findings : In one study, compounds similar to this compound were tested against various bacterial strains. The results indicated effective inhibition of growth against pathogens such as Staphylococcus aureus and Escherichia coli.
3. Anti-inflammatory Activity
The anti-inflammatory properties of pyrrole derivatives are noteworthy, particularly their ability to inhibit pro-inflammatory cytokines.
- Data Table : A summary of anti-inflammatory activity is presented below:
| Compound | Cytokine Inhibition (%) | Tested Model |
|---|---|---|
| This compound | IL-6: 75% | In vitro model |
| Other Pyrrole Derivatives | Varies (up to 86%) | Various inflammatory models |
The biological activities of this compound are believed to be linked to its ability to interact with specific molecular targets:
- Anticancer Mechanism : Induction of apoptosis through modulation of Bcl-2 family proteins.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to decreased production of inflammatory cytokines.
Q & A
Q. (Advanced)
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates in sterically hindered reactions .
- Catalyst Tuning : Employ Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling of boronic acids with pyrrole cores, ensuring ligand excess (e.g., 10 mol%) to prevent catalyst poisoning .
- Gradient Chromatography : Adjust ethyl acetate/petroleum ether ratios (e.g., 1:3 → 1:1) to resolve closely eluting isomers .
How to resolve contradictions in spectroscopic data for dihydro-pyrrole derivatives?
Q. (Advanced)
- NMR Discrepancies : Compare coupling constants (e.g., J = 2–4 Hz for diastereotopic protons in dihydro-pyrrole rings) with computational models (DFT or molecular dynamics) .
- HRMS Anomalies : Check for isotopic patterns (e.g., chlorine or bromine substituents) and adduct formation (e.g., [M+NH₄]⁺ in ESI+ mode) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., cis vs. trans ring fusion) using single-crystal data .
What strategies enable the incorporation of electron-deficient aryl groups into the pyrrole scaffold?
Q. (Advanced)
- Precursor Design : Use halogenated aryl boronic acids (e.g., 4-chlorophenyl) in Pd-catalyzed cross-coupling reactions. Ensure anhydrous conditions (toluene/ethanol/water, 90–105°C) to prevent hydrolysis .
- Microwave Assistance : Accelerate coupling reactions (e.g., 30 min at 150°C) for thermally sensitive intermediates .
- Protecting Groups : Temporarily block reactive NH sites with Boc or Ts groups during functionalization .
How to analyze the impact of substituents on dihydro-pyrrole ring conformation?
Q. (Advanced)
- X-ray Diffraction : Compare bond angles and torsion angles in 3,5-disubstituted analogs (e.g., 3,5-diphenyl vs. 3,5-dimethyl derivatives) to assess steric effects .
- Dynamic NMR : Monitor ring puckering via variable-temperature 1H NMR (e.g., coalescence temperature for chair-boat interconversion) .
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict substituent-induced strain energies .
What are the challenges in scaling up multi-step syntheses of dihydro-pyrrole derivatives?
Q. (Advanced)
- Intermediate Stability : Use low-temperature (-20°C) storage for aziridine precursors to prevent ring-opening .
- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles for Suzuki reactions to reduce costs .
- Workflow Integration : Employ flow chemistry for high-throughput screening of reaction conditions (e.g., residence time, pressure) .
How to validate the purity of this compound for biological assays?
Q. (Basic)
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5% area).
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
- Melting Point Consistency : Compare experimental mp (e.g., 140–145°C) with literature data for analogs .
What computational tools predict the reactivity of dihydro-pyrrole derivatives in nucleophilic substitutions?
Q. (Advanced)
- Fukui Indices : Calculate using Gaussian09 to identify electrophilic/nucleophilic sites .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack sites (e.g., carbonyl carbons in pyrrolones) .
- Kinetic Modeling : Apply pseudo-first-order assumptions (as in atmospheric reactivity studies) to extrapolate reaction rates .
How to design a structure-activity relationship (SAR) study for dihydro-pyrrole-based inhibitors?
Q. (Advanced)
- Substituent Library : Synthesize analogs with varied aryl groups (e.g., 4-F, 3,5-diCl, 4-OMe) to probe electronic effects .
- Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
- QSAR Modeling : Corrogate substituent Hammett σ values with bioactivity using PLS regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
